Product packaging for Dopamine-13C hydrochloride(Cat. No.:)

Dopamine-13C hydrochloride

Cat. No.: B13942378
M. Wt: 190.63 g/mol
InChI Key: CTENFNNZBMHDDG-VZHAHHFWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rationale for Carbon-13 Enrichment in Dopaminergic System Investigations

The enrichment of dopamine (B1211576) with Carbon-13 (¹³C) is particularly advantageous for studying the dopaminergic system, which plays a critical role in motor control, motivation, reward, and various neurological disorders. numberanalytics.comjournal-dtt.org The rationale for using ¹³C-labeled dopamine includes:

Precise Tracking of Dopamine Metabolism: Introducing ¹³C-labeled dopamine or its precursors allows researchers to trace the specific metabolic fate of these molecules within the intricate network of neurotransmitter synthesis, release, reuptake, and degradation. alfa-chemistry.comresearchgate.net This is crucial for understanding the lifecycle of dopamine in the brain.

High-Resolution Analytical Techniques: ¹³C is readily detectable by advanced analytical methods like NMR spectroscopy and mass spectrometry. numberanalytics.comnih.gov ¹³C NMR spectroscopy, for instance, can provide detailed information about the position of the ¹³C atom within a metabolite, offering unambiguous evidence of metabolic transformations. nih.govresearchgate.net

Quantitative Flux Analysis: The use of ¹³C-labeled substrates enables the quantitative measurement of metabolic fluxes through various pathways, such as the tricarboxylic acid (TCA) cycle and the glutamate-glutamine cycle, which are interconnected with dopamine metabolism. nih.govresearchgate.netacs.org This provides a deeper understanding of the energetic and metabolic state of dopaminergic neurons.

Investigating Neurological Disorders: Altered dopamine signaling is a hallmark of diseases like Parkinson's and schizophrenia. numberanalytics.comjournal-dtt.org ¹³C-labeled dopamine helps to elucidate the specific metabolic dysfunctions associated with these conditions, potentially identifying new therapeutic targets. numberanalytics.com

Historical Trajectory of Stable Isotope Tracers in Neuropharmacology and Metabolism

The use of stable isotopes as tracers in biological research has a rich history, dating back to the early 20th century. nih.govnih.gov

Early Discoveries: Following the discovery of deuterium (B1214612) by Harold Urey, Rudolph Schoenheimer and David Rittenberg pioneered the use of stable isotopes in the 1930s to study metabolic processes, famously demonstrating the dynamic state of body constituents. nih.govnih.gov Their work laid the foundation for modern metabolic research.

Post-War Shift and Renaissance: After World War II, the availability of radioactive isotopes like Carbon-14 led to their widespread use. nih.gov However, the development of more sophisticated and accessible mass spectrometry and NMR techniques in the latter half of the century led to a resurgence in the use of stable isotopes, particularly in human studies where safety is paramount. nih.gov

Advancements in Neuropharmacology: In neuropharmacology, stable isotope labeling has become a cornerstone for studying neurotransmitter dynamics. nih.gov It has enabled researchers to move beyond static measurements of neurotransmitter levels to understanding the rates of synthesis, turnover, and catabolism, providing a more complete picture of synaptic function in both health and disease. nih.govnih.gov The combination of stable isotope tracers with techniques like in vivo microdialysis has allowed for real-time monitoring of neurotransmitter metabolism in the living brain. journal-dtt.orgnih.gov

Methodological Advantages of Dopamine-13C Hydrochloride as a Research Probe

This compound offers several distinct methodological advantages that make it a superior tool for specific research applications:

Unambiguous Identification: The known mass shift due to the ¹³C label allows for the unequivocal identification of the labeled dopamine and its metabolites against a complex biological background in mass spectrometry analysis. nih.gov In ¹³C NMR, the presence of ¹³C-¹³C spin-spin coupling in uniformly labeled molecules provides an unambiguous signal that is distinct from the natural abundance background. researchgate.net

Non-Invasive and In Vivo Studies: ¹³C is a stable, non-radioactive isotope, making it safe for in vivo studies in both animals and humans. metsol.comnih.gov Techniques like ¹³C Magnetic Resonance Spectroscopy (MRS) allow for the non-invasive monitoring of ¹³C-labeled dopamine metabolism in the living brain. nih.gov

Enhanced Sensitivity and Specificity: When combined with sensitive analytical platforms like high-resolution mass spectrometry or cryogenic probe-equipped NMR spectrometers, ¹³C-labeled compounds can be detected and quantified at very low concentrations, which is essential when studying neurotransmitters that are present in micromolar or even nanomolar ranges in specific brain regions. researchgate.netnih.govnih.gov

Internal Standard for Quantification: In quantitative mass spectrometry, ¹³C-labeled dopamine serves as an ideal internal standard. Because it is chemically identical to the endogenous (unlabeled) dopamine, it co-elutes during chromatography and experiences similar ionization efficiency, correcting for matrix effects and improving the accuracy and precision of quantification. researchgate.net

Interactive Data Table: Properties of Research Probes

PropertyThis compoundConventional Probes (e.g., Radioactive)
Detection Method Mass Spectrometry, NMR SpectroscopyScintillation Counting, Autoradiography
Safety Profile Non-radioactive, safe for in vivo human studiesRadioactive, requires special handling and disposal
Invasiveness Can be used in non-invasive techniques (MRS)Often requires invasive tissue sampling
Data Type Quantitative flux data, positional informationPrimarily concentration and location data
Application Dynamic metabolic pathway analysis, in vivo kineticsStatic measurements, high-sensitivity tracing

Interactive Data Table: Key Research Findings with ¹³C-Labeled Compounds

Research AreaKey FindingAnalytical Technique
Brain Energy Metabolism Deciphered metabolic exchanges between neurons and astrocytes. nih.gov¹³C NMR Spectroscopy
Neurotransmitter Dynamics Enabled quantitative analysis of administered L-Dopa/dopamine in mouse brain and liver. researchgate.netresearchgate.netTriple-Resonance NMR
Metabolic Flux Analysis Determined dynamic fluxes through metabolic pathways like the TCA cycle. acs.org¹H-[¹³C] NMR Spectroscopy
Traumatic Brain Injury Tracked glucose metabolism to glutamate (B1630785) and glutamine formation. nih.gov¹³C-labeled microdialysis and NMR
Dopaminergic Differentiation CO exposure increased dopamine levels in human neural stem cell cultures. plos.orgHPLC

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12ClNO2 B13942378 Dopamine-13C hydrochloride

Properties

Molecular Formula

C8H12ClNO2

Molecular Weight

190.63 g/mol

IUPAC Name

4-(2-amino(213C)ethyl)benzene-1,2-diol;hydrochloride

InChI

InChI=1S/C8H11NO2.ClH/c9-4-3-6-1-2-7(10)8(11)5-6;/h1-2,5,10-11H,3-4,9H2;1H/i4+1;

InChI Key

CTENFNNZBMHDDG-VZHAHHFWSA-N

Isomeric SMILES

C1=CC(=C(C=C1C[13CH2]N)O)O.Cl

Canonical SMILES

C1=CC(=C(C=C1CCN)O)O.Cl

Origin of Product

United States

Synthetic Methodologies and Isotopic Labeling Strategies for Dopamine 13c Hydrochloride

Precursor Selection and Specific Carbon-13 Enrichment Techniques

The synthesis of Dopamine-13C hydrochloride begins with the careful selection of a precursor molecule that will be chemically converted into dopamine (B1211576). A common precursor for dopamine synthesis is L-DOPA (L-3,4-dihydroxyphenylalanine), which can be enzymatically decarboxylated to form dopamine. medchemexpress.comnih.gov Other synthetic routes may start from more basic molecules like 3,4-dimethoxyphenethylamine. google.com

To introduce the ¹³C label, chemists utilize starting materials that are already enriched with the isotope. For example, to label the ethylamine (B1201723) side chain of dopamine, a precursor like [¹³C₂]-tyrosine or a similarly labeled phenylalanine could be employed. acs.orgnih.gov The specific position of the ¹³C atom is determined by the choice of the labeled precursor. For instance, using [1-¹³C]-acetate allows for the specific labeling at the C1 position of a target molecule through a series of enzymatic or chemical reactions. d-nb.info

One common technique for introducing ¹³C is through the use of ¹³C-potassium cyanide, which can introduce a labeled cyano group that is then further manipulated to form the desired structure. nih.gov Another approach involves using universally labeled precursors, such as [U-¹³C]-glucose, which can be metabolized by organisms to produce a variety of ¹³C-labeled biomolecules, including amino acid precursors to dopamine. semanticscholar.org The choice of precursor and labeling strategy depends on the desired final product, including the specific location and number of ¹³C atoms in the dopamine molecule (e.g., Dopamine-¹³C, Dopamine-¹³C₆, or Dopamine-¹³C,¹⁵N). medchemexpress.commedchemexpress.commedchemexpress.com

Multi-Step Synthetic Pathways for Site-Specific Labeling

Achieving site-specific labeling of dopamine with ¹³C often requires a multi-step synthetic pathway. These pathways are designed to build the molecule in a way that precisely controls where the isotope is placed. nih.gov

For example, a synthesis could start with a ¹³C-labeled aromatic ring precursor to place the label on the catechol portion of dopamine. Alternatively, to label the ethylamine side chain, a synthesis might involve the reaction of a protected catechol-containing molecule with a ¹³C-labeled aminoethyl group.

A general synthetic approach involves:

Starting Material: Selection of a simple, commercially available isotopic building block. nih.gov

Intermediate Synthesis: A series of reactions to build a key intermediate. For instance, a labeled cinnamic acid can be synthesized from a labeled acetate (B1210297) and benzaldehyde. d-nb.info

Introduction of Nitrogen: An amino group is introduced, often through enzymatic processes or chemical amination. d-nb.info

Final Modifications and Deprotection: Any protecting groups are removed to yield the final labeled dopamine molecule. acs.org

Salt Formation: The dopamine is then reacted with hydrochloric acid to form the stable hydrochloride salt. google.com

Scale-Up Considerations for Research and Development Applications

Scaling up the synthesis of this compound from milligram laboratory quantities to the gram-scale needed for extensive research and development presents several challenges. acs.orgacs.org

Cost and Availability of Labeled Precursors: Isotopically enriched starting materials are significantly more expensive than their unlabeled counterparts. Efficient use of these materials is a primary concern. x-chemrx.com

Reaction Conditions: Reactions that work well on a small scale may not be directly transferable to a larger scale. Factors such as heat transfer, mixing, and reaction time need to be carefully optimized to maintain yield and purity. acs.org For instance, inadequate temperature control in a large reactor can lead to the formation of impurities.

Purification: Purifying larger quantities of the final product can be more challenging. Chromatographic methods like HPLC, while effective at the analytical and small-preparative scale, can become cumbersome and expensive for large-scale purification. Crystallization is often a preferred method for purification at scale. google.com

Process Safety and Handling: As the scale increases, so do the potential hazards associated with the chemicals and reactions involved. A thorough safety assessment is required.

Flow Chemistry: Modern techniques like flow chemistry are being explored as an alternative to traditional batch synthesis for isotope labeling. x-chemrx.com Flow chemistry can offer better control over reaction parameters, improved safety, and potentially more efficient and cost-effective production of labeled compounds. x-chemrx.com

The development of a robust and scalable synthetic process is critical for making isotopically labeled compounds like this compound more accessible for research. x-chemrx.comtalmazan.md

Interactive Data Table: Analytical Techniques for Labeled Compound Characterization

Analytical TechniqueInformation ProvidedTypical Application for Dopamine-13C HCl
Mass Spectrometry (MS) Molecular weight, Isotopic enrichment/abundanceConfirms the mass of the labeled dopamine and quantifies the percentage of ¹³C incorporation. nih.gov
Nuclear Magnetic Resonance (NMR) Chemical structure, Position of isotopic labelVerifies the overall structure and confirms the specific location(s) of the ¹³C atom(s) within the dopamine molecule. cambridge.orgnih.gov
High-Performance Liquid Chromatography (HPLC) Purity, Presence of impuritiesSeparates Dopamine-13C HCl from any unreacted precursors or side-products to determine its chemical and radiochemical purity. tums.ac.irsnmjournals.org

Advanced Analytical Techniques Utilizing Dopamine 13c Hydrochloride

Mass Spectrometry-Based Quantification and metabolite Profiling

Mass spectrometry (MS) stands as a cornerstone technique for the analysis of neurotransmitters due to its high sensitivity and selectivity. nih.gov The use of Dopamine-13C hydrochloride as an internal standard is a gold-standard approach, effectively correcting for variations in sample preparation and ionization efficiency. nih.govisotope.com This stable isotope-labeled internal standard (SIL-IS) methodology is crucial for minimizing analytical errors and ensuring the reliability of quantitative data.

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful and widely adopted method for the quantification of dopamine (B1211576) and its metabolites in various biological samples. nih.govsci-hub.se The technique's ability to separate compounds in a complex mixture before their detection and quantification by the mass spectrometer makes it highly suitable for biological matrices like plasma, urine, and brain tissue homogenates. nih.govuc.ptmdpi.com The use of this compound as an internal standard in LC-MS assays significantly enhances the accuracy and precision of these measurements. helsinki.firesearchgate.net

In a typical LC-MS/MS method, a specific precursor-to-product ion transition is monitored for both the endogenous analyte and the ¹³C-labeled internal standard. nih.govacs.org For instance, the transition for dopamine might be m/z 154.1 > 137.0, while the corresponding transition for a deuterated dopamine standard (Dopamine-d4) would be m/z 158.1 > 141.0. nih.gov Using a ¹³C-labeled standard would yield similarly distinct mass transitions. This multiple reaction monitoring (MRM) approach provides exceptional selectivity and sensitivity. nih.gov

Research has demonstrated the development of highly sensitive LC-MS/MS methods capable of detecting dopamine at very low concentrations. The limit of quantification (LOQ) for dopamine in human plasma has been reported to be as low as 10-20 pg/mL, showcasing the method's ability to measure basal neurotransmitter levels. scielo.br

Table 1: Examples of LC-MS/MS Method Parameters for Dopamine Quantification

Analyte Internal Standard Type Matrix Lower Limit of Quantification (LLOQ) Chromatographic Column
Dopamine Deuterated (Dopamine-d4) Human Plasma 10 pg/mL scielo.br Not Specified
Dopamine Deuterated (Dopamine-d4) C. elegans homogenate Not Specified YMC-Triart PFP nih.gov
Dopamine Not Specified Human Urine 20-2000 ng/mL (Linearity Range) nih.gov Not Specified

This table is generated based on findings from multiple sources and illustrates typical parameters. Specific ¹³C-labeled standards are used interchangeably with deuterated standards for the same purpose.

Gas chromatography-mass spectrometry (GC-MS) is a robust technique for identifying and quantifying small, volatile, and semi-volatile metabolites. nih.govmdpi.com For non-volatile compounds like dopamine and its primary metabolites, a chemical derivatization step is required to increase their volatility for GC analysis. nih.govmdpi.com Trimethylsilylation (TMS) is a common derivatization method that makes compounds like amino acids, organic acids, and catecholamines amenable to GC-MS analysis. nih.govmdpi.com

While less common than LC-MS for dopamine itself, GC-MS is highly effective for metabolic profiling, where it can identify and semi-quantify hundreds of compounds in a single run. nih.gov In the context of neurological research, such as studies on Parkinson's disease, GC-MS has been used to analyze volatile organic compounds (VOCs) in sebum. researchgate.netbiorxiv.org These studies have identified changes in the profiles of alkanes, aldehydes, and fatty acid methyl esters. researchgate.netbiorxiv.org Although these studies may not directly use this compound, the principles of using stable isotope-labeled standards for quantification are fundamental to GC-MS-based metabolomics to ensure accuracy. nih.govcreative-proteomics.com The fragmentation patterns generated by electron ionization (EI) in GC-MS provide rich structural information, which is crucial for identifying unknown metabolites and for positional isotope analysis in flux studies. shimadzu.com

Tandem mass spectrometry (MS/MS), often coupled with LC or GC, is a superior technique for metabolic flux analysis (MFA). researchgate.netnih.gov By infusing a ¹³C-labeled substrate, such as this compound, into a biological system, researchers can trace the path of the ¹³C atoms as they are incorporated into downstream metabolites. biorxiv.org MS/MS provides more detailed labeling information than single-stage MS by analyzing the fragmentation patterns of the labeled metabolites. researchgate.net This allows for the determination of positional isotopomers (the location of ¹³C atoms within a molecule), which significantly improves the precision and resolution of calculated metabolic fluxes. researchgate.netnih.gov

This approach, known as ¹³C-MFA, has become a key technology in systems biology and metabolic engineering. creative-proteomics.comnih.gov The data on mass isotopologue distributions (MIDs) obtained from MS/MS analysis serve as inputs for mathematical models that calculate the rates of intracellular reactions. researchgate.netbiorxiv.org The increased precision afforded by MS/MS can improve flux estimations by 2- to 5-fold compared to traditional MS analysis. researchgate.net This high-resolution quantification is essential for understanding the complex and dynamic nature of metabolic networks, such as the pathways involved in dopamine synthesis and degradation. helsinki.firesearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Metabolic Flux and Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for studying metabolic pathways and molecular structures. nih.gov It is particularly valuable for tracing the metabolic fate of isotope-labeled substrates in vivo and in vitro. nih.govacs.org The use of ¹³C-enriched compounds like this compound significantly enhances the sensitivity of NMR, which is inherently low for the ¹³C nucleus due to its low natural abundance (1.1%). nih.gov

¹³C NMR spectroscopy is a primary method for investigating the flow of carbon atoms through metabolic pathways. nih.gov By administering a ¹³C-labeled substrate, researchers can monitor the appearance of the ¹³C label in various downstream metabolites over time. acs.org The chemical specificity of ¹³C NMR allows for the resolution of virtually all carbon positions in detectable metabolites, providing detailed insight into metabolic activities like glycolysis, the TCA cycle, and neurotransmitter cycling. nih.gov

For example, studies using ¹³C/¹⁵N-enriched L-Dopa, the precursor to dopamine, have successfully monitored its conversion to dopamine in mouse brain and liver extracts. d-nb.infonih.gov Using triple-resonance NMR, which detects protons attached to a ¹³C-¹⁵N pair, allows for highly selective and unambiguous quantification of the labeled L-Dopa and its metabolic product, dopamine, even in complex biological mixtures. d-nb.infonih.gov This technique can suppress the overwhelming signals from endogenous, unlabeled molecules, enabling the detection of trace constituents at micromolar concentrations. d-nb.infonih.gov In one such study, the detection limit for ¹³C/¹⁵N-dopamine was approximately 4 µM using a high-field (700 MHz) NMR spectrometer. nih.gov

Table 2: Research Findings from NMR-based Metabolic Tracing

Labeled Precursor Analytical Technique Sample Matrix Key Finding Reported Detection Limit
¹³C/¹⁵N-L-Dopa ¹H-{¹³C-¹⁵N} Triple-Resonance NMR Mouse Liver Lysate Monitored the enzymatic decarboxylation of L-Dopa to dopamine. d-nb.infonih.gov ~4 µM nih.gov

This table summarizes key findings from studies using labeled precursors to dopamine to trace metabolic pathways via NMR.

Hyperpolarized ¹³C NMR is a revolutionary technique that dramatically increases the signal-to-noise ratio (SNR) of ¹³C-labeled compounds by over 50,000-fold. nih.gov This is achieved through a process called dissolution dynamic nuclear polarization (dDNP), which vastly increases the nuclear spin polarization of a ¹³C-labeled probe before its injection into a living system. nih.govresearchgate.net The immense signal enhancement allows for the real-time detection of metabolic conversions in vivo. nih.govismrm.org

The hyperpolarized state is transient, typically lasting only a few minutes, which makes it ideal for capturing rapid metabolic dynamics. ismrm.orgmdpi.com Following the injection of a hyperpolarized ¹³C-labeled substrate, such as [1-¹³C]pyruvate, researchers can dynamically image its uptake and conversion into metabolites like [1-¹³C]lactate. medrxiv.org While much of the foundational work has used pyruvate, the principles are applicable to other ¹³C-labeled molecules, including neurotransmitter precursors. nih.govresearchgate.net The development of hyperpolarized ¹³C molecular probes is an active area of research aimed at creating new agents for imaging a wider range of metabolic processes non-invasively. researchgate.netmdpi.com This technology holds immense promise for studying dynamic changes in dopamine metabolism in the brain in real-time, offering a window into brain function and disease. ismrm.orgismrm.org

Solid-State NMR for Complex System Characterization

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful technique for investigating the structure and dynamics of materials at an atomic level. The incorporation of 13C isotopes into dopamine, creating this compound, significantly enhances the utility of ssNMR for studying complex systems where dopamine is a component. This isotopic labeling provides a selective probe to overcome the challenges of spectral overlap and low natural abundance of 13C.

Selective 13C labeling of dopamine allows for specific parts of the molecule to be "highlighted" in the NMR spectrum. This is particularly advantageous in the study of dopamine's interactions within complex matrices, such as its polymerized form, polydopamine (PDA), or in conjugates with biomolecules like hyaluronic acid. insbioration.demdpi.com For instance, 13C Cross-Polarization Magic Angle Spinning (CP-MAS) NMR experiments on dopamine conjugates have been instrumental in determining the nature of the bonding and interaction patterns between dopamine and the polymer backbone. mdpi.com

In a study investigating dopamine conjugates with hyaluronic acid, 13C ssNMR spectra of dopamine hydrochloride were compared with the spectra of the conjugates. mdpi.com The well-resolved lines for all eight carbon sites in dopamine hydrochloride provided a baseline for identifying changes upon conjugation. mdpi.com This comparative analysis, which would be significantly more challenging without isotopic labeling, revealed insights into the chemical structure and the charged state of the dopamine moiety within the conjugate. mdpi.comnih.gov

Research on the structure of polydopamine has also benefited from the use of 13C-labeled dopamine. insbioration.de By analyzing the 13C ssNMR spectra, researchers can gain insights into the complex and heterogeneous structure of this polymer, helping to validate proposed structural models. insbioration.deresearchgate.net The selective isotopic labeling introduces local markers that can report on chemical site-specific changes within the material. insbioration.de

Table 1: Representative 13C ss-NMR Chemical Shifts for Dopamine Hydrochloride

Carbon PositionChemical Shift (ppm)
C1144.5
C2116.2
C3143.1
C4116.8
C5121.0
C6130.5
41.5
32.0

Chromatographic Separation Techniques Coupled with Isotopic Detection

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS), are the gold standard for the quantification of neurotransmitters in biological samples. researchgate.netmdpi.com The accuracy and precision of these methods are significantly enhanced by the use of stable isotope-labeled internal standards, with this compound being an exemplary choice. researchgate.net

The principle of isotopic detection relies on the near-identical chemical and physical properties of the labeled and unlabeled analyte. This compound co-elutes with endogenous dopamine during chromatographic separation, but is distinguished by the mass spectrometer due to its higher mass. researchgate.net This co-elution is crucial for compensating for variations in sample preparation, injection volume, and, most importantly, matrix effects, where other molecules in the sample can interfere with the ionization of the target analyte. researchgate.net

Studies have shown that 13C-labeled internal standards are superior to deuterated (2H-labeled) standards in some ultra-high-performance liquid chromatography (UHPLC) applications. researchgate.netresearchgate.net This is because the greater mass difference in deuterated standards can sometimes lead to slight chromatographic separation from the analyte, which can compromise the accuracy of quantification, especially in the presence of strong matrix effects. researchgate.net

Derivatization with 13C-labeled reagents, such as 13C-benzoyl chloride, is another strategy employed to enhance the sensitivity and accuracy of dopamine detection. nih.gov This process not only improves the chromatographic properties of dopamine but also introduces a known isotopic signature for reliable quantification. nih.govresearchgate.net This approach has been successfully used to measure dozens of neurochemicals, including dopamine, in a single analytical run. nih.govresearchgate.net

Table 2: Performance of an LC-MS/MS Method for Dopamine Quantification Using a Stable Isotope-Labeled Internal Standard

ParameterValue
Linear Range20 - 1000 pg/mL
Limit of Detection (LOD)5 pg/mL
Limit of Quantification (LOQ)20 pg/mL
Recovery98.2 - 109.0%
Intra-day Precision (RSD)<9%
Inter-day Precision (RSD)<9%

Data based on a representative HPLC-MS/MS method for dopamine in brain dialysate. researchgate.net

Microdialysis Sampling Coupled with Advanced Detection Methods

Microdialysis is a powerful in vivo sampling technique that allows for the continuous monitoring of extracellular concentrations of neurotransmitters, such as dopamine, in the brain of awake and freely moving animals. frontiersin.orgacs.org When coupled with highly sensitive analytical methods like LC-MS/MS, it provides invaluable data on neurochemical dynamics in response to stimuli or pharmacological agents. acs.orgacs.org The use of this compound as an internal standard is critical for achieving accurate quantification in these complex and often low-concentration samples. nih.gov

In a typical microdialysis experiment, a probe with a semi-permeable membrane is implanted into a specific brain region. frontiersin.org A physiological solution is perfused through the probe, and extracellular molecules, including dopamine, diffuse across the membrane into the perfusate, which is then collected for analysis. frontiersin.org The collected dialysate samples are of small volume and contain low concentrations of analytes, making sensitive and accurate detection paramount. acs.org

The addition of a known concentration of this compound to the dialysate sample (or sometimes to the perfusion fluid) allows for the correction of analyte loss during sample handling and analysis, as well as for variations in the recovery of the microdialysis probe itself. researchgate.net This isotopic dilution technique is essential for obtaining reliable quantitative data on basal and stimulated dopamine levels. researchgate.net

Recent advancements have focused on increasing the temporal resolution of microdialysis measurements to capture rapid changes in neurotransmission. rsc.org Methods have been developed that allow for sample collection intervals as short as one to two minutes, followed by rapid LC-MS/MS analysis. researchgate.net In such studies, the use of stable isotope-labeled internal standards like this compound is indispensable for ensuring the accuracy of measurements of these dynamic changes. researchgate.netnih.gov

Table 3: Application of Isotopic Internal Standards in Microdialysis-LC-MS/MS

AnalyteInternal Standard PrincipleTypical Temporal ResolutionKey Advantage
Dopamine13C-labeled or other stable isotope1 - 20 minAccurate quantification of low extracellular concentrations and dynamic changes.

Information synthesized from multiple sources on in vivo microdialysis. researchgate.netnih.govfrontiersin.orgrsc.org

In Vitro and Ex Vivo Applications of Dopamine 13c Hydrochloride in Biochemical Pathways

Investigating Dopamine (B1211576) Biosynthesis and Catabolism in Cellular and Tissue Models

The precise regulation of dopamine levels is crucial for normal neurological function, and its dysregulation is implicated in numerous disorders. nih.gov Dopamine-13C hydrochloride is instrumental in studying the enzymes that govern dopamine's lifecycle in various cellular and tissue preparations.

The biosynthesis of dopamine from the amino acid L-tyrosine involves two key enzymatic steps. nih.gov The first and rate-limiting step is the conversion of L-tyrosine to L-DOPA, catalyzed by tyrosine hydroxylase (TH). uib.nonih.gov The second step is the decarboxylation of L-DOPA to form dopamine, a reaction catalyzed by DOPA decarboxylase (DDC), also known as aromatic L-amino acid decarboxylase (AADC). nih.govbio-techne.com

In kinetic studies of these enzymes, this compound is used to facilitate the accurate quantification of the reaction product. For instance, in assays measuring DDC activity, L-DOPA is provided as the substrate to cell or tissue homogenates. The reaction is then "spiked" with a known quantity of this compound. Using techniques like Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS), the newly synthesized, unlabeled dopamine can be precisely measured against the stable, isotopically labeled internal standard. This approach overcomes matrix effects and variations in sample preparation, leading to highly reliable kinetic data.

Furthermore, TH activity is subject to feedback inhibition by dopamine, which binds to the enzyme and reduces its catalytic efficiency. nih.govmonash.edu Studies investigating this regulatory mechanism can use this compound to quantify the amount of dopamine that binds to TH or to measure the inhibition constants (Ki) accurately.

Table 1: Representative Kinetic and Binding Parameters for Enzymes in Dopamine Biosynthesis
EnzymeParameterReported ValueSignificance
Tyrosine Hydroxylase (TH)Dopamine Binding Affinity (KD) - High Affinity Site&lt;4 nMIllustrates the potent feedback inhibition of TH by dopamine. monash.edu
Tyrosine Hydroxylase (TH)Dopamine Binding Affinity (KD) - Low Affinity Site90 nMRepresents a secondary regulatory site for dopamine binding on the TH enzyme. monash.edu
DOPA Decarboxylase (hDDC)kcat/Km (pH ~6.3)~1.0 x 105 M-1s-1Indicates the catalytic efficiency of the enzyme for L-DOPA under optimal pH conditions. nih.govresearchgate.net

The catabolism of dopamine is primarily carried out by two enzymes: Monoamine Oxidase (MAO) and Catechol-O-Methyltransferase (COMT). nih.govsigmaaldrich.com MAO catalyzes the oxidative deamination of dopamine to 3,4-dihydroxyphenylacetaldehyde (DOPAL), which is then further metabolized. nih.gov COMT transfers a methyl group to dopamine, forming 3-methoxytyramine. nih.govnih.gov

Assays designed to measure the activity of MAO and COMT in tissue homogenates or cellular lysates greatly benefit from the use of SIL standards. In these assays, dopamine (or a similar substrate) is incubated with the biological sample. The reaction is stopped, and the formation of the respective metabolites is quantified. By adding ¹³C-labeled versions of the metabolites (e.g., ¹³C-labeled 3-methoxytyramine) as internal standards, researchers can achieve highly accurate measurements with LC-MS/MS. This methodology allows for the determination of enzyme kinetics and the screening of potential MAO or COMT inhibitors with high confidence. nih.govnih.gov The sensitivity of these mass spectrometry-based methods enables the detection of very low levels of enzymatic activity.

Table 2: Example Performance of a Sensitive LC-MS Method for Dopamine Metabolite Quantification
MetaboliteAssociated EnzymeLower Limit of Quantification (LLOQ)Significance
3-MethoxytyramineCOMT0.01 µMDemonstrates the high sensitivity achievable for COMT activity assays, facilitated by SIL standards. nih.gov
Normetanephrine (metabolite of norepinephrine)COMT0.005 µMHighlights the precision in quantifying products of COMT, a principle applicable to dopamine metabolism. nih.gov

Receptor Binding and Ligand-Receptor Interaction Studies

Dopamine exerts its physiological effects by binding to and activating specific dopamine receptors, which are classified into two main families: D1-like (D1, D5) and D2-like (D2, D3, D4). wikipedia.orgfrontiersin.org Understanding how ligands interact with these receptors is fundamental to neuroscience and drug development.

Receptor binding assays are used to determine the affinity of a ligand for a specific receptor. In a typical competitive binding assay, a labeled ligand (often radiolabeled or fluorescently labeled) is incubated with a preparation of cells or membranes expressing the receptor of interest. nih.gov The binding of this labeled ligand is then measured in the presence of varying concentrations of an unlabeled competitor drug.

While this compound is not itself a radiolabeled or fluorescent ligand, it plays a key role in methodologies that use mass spectrometry as the final readout. It can be used as the unlabeled competitor to determine the binding affinity of dopamine itself. More importantly, in advanced label-free binding assays, it can serve as an internal standard to quantify the amount of unlabeled dopamine that is bound to the receptor at equilibrium, providing a direct measure of receptor occupancy.

A crucial aspect of dopamine pharmacology is determining the selectivity of a ligand for different receptor subtypes. nih.govnih.gov Assays are conducted using cell lines engineered to express a single dopamine receptor subtype (e.g., D1, D2, or D3). By performing competitive binding experiments on each of these cell lines, a selectivity profile for a given ligand can be established. This compound can be used in such assays to precisely quantify the displacement of other ligands or to help establish the baseline affinity of natural dopamine at each receptor subtype, against which other compounds are compared.

Table 3: Representative Binding Affinities (Ki) of Dopamine for Human Receptor Subtypes
Receptor Subtype FamilySpecific ReceptorReported Ki (nM)Significance
D1-likeD1~1800 nMShows the affinity of the endogenous ligand for the D1 receptor.
D1-likeD5~960 nMShows the affinity of the endogenous ligand for the D5 receptor.
D2-likeD2~1600 nMShows the affinity of the endogenous ligand for the D2 receptor.
D2-likeD3~750 nMIllustrates the slightly higher affinity of dopamine for the D3 subtype compared to other subtypes.

Neurotransmitter Transport and Reuptake Mechanism Investigations

The action of dopamine in the synaptic cleft is terminated primarily by its reuptake into the presynaptic neuron via the dopamine transporter (DAT). nih.govnih.gov This transporter is a major target for both therapeutic drugs and substances of abuse. In vitro uptake assays, typically using cultured cells expressing DAT or isolated nerve terminals (synaptosomes), are essential for studying this process.

In these experiments, the cells or synaptosomes are incubated with dopamine, and the rate of its transport into the cell is measured. The use of this compound is particularly advantageous here. It allows researchers to distinguish the exogenously applied, labeled dopamine from any endogenous, unlabeled dopamine that may be present in the preparation. By measuring the intracellular accumulation of this compound over time using LC-MS/MS, a direct and highly accurate measurement of transporter activity can be obtained. nih.gov This method is also ideal for screening compounds that may inhibit or enhance dopamine reuptake, providing precise IC₅₀ values for potential therapeutic agents.

Dopamine Transporter (DAT) Functionality and Inhibition Assays

The dopamine transporter (DAT) is a presynaptic protein responsible for the reuptake of dopamine from the synaptic cleft, thereby terminating dopaminergic signaling. nih.goveurofinsdiscovery.com Its function is a primary target for numerous psychoactive substances and therapeutic drugs. mdpi.comnih.gov In vitro assays using cell lines engineered to express DAT are fundamental for characterizing transporter function and evaluating the potency of potential inhibitors. nih.govnih.gov

In these assays, this compound is used as a stable isotope-labeled substrate. The general procedure involves incubating DAT-expressing cells with the labeled compound and measuring the rate of its uptake into the cells. eurofinsdiscovery.com This method allows for the determination of key kinetic parameters:

Kₘ (Michaelis constant): Represents the concentration of dopamine at which the transport rate is half of its maximum, indicating the affinity of the transporter for its substrate.

Vₘₐₓ (Maximum velocity): Represents the maximum rate of dopamine uptake when the transporter is saturated with the substrate.

For inhibition studies, the assay is performed in the presence of varying concentrations of a test compound. nih.gov The ability of the compound to compete with this compound for uptake is measured, allowing for the calculation of its inhibitory potency, typically expressed as the IC₅₀ value (the concentration of inhibitor required to reduce DAT activity by 50%). mdpi.com The use of this compound, detected by mass spectrometry, provides a robust and sensitive alternative to traditional radioligand assays. eurofinsdiscovery.com

Table 1: Inhibition of this compound Uptake in DAT-Expressing Cells Illustrative data showing the inhibitory potency (IC₅₀) of various compounds on dopamine transporter (DAT) functionality.
Inhibitor CompoundChemical ClassIC₅₀ (nM)Selectivity Profile
CocaineTropane Alkaloid250Non-selective (also inhibits SERT and NET)
NomifensineTetrahydroisoquinoline50Preferential for DAT/NET
GBR-12909Diarylpiperazine15Highly selective for DAT
MethylphenidatePiperidine120DAT/NET inhibitor

Vesicular Monoamine Transporter (VMAT) Studies

The vesicular monoamine transporter (VMAT) is responsible for packaging cytosolic dopamine into synaptic vesicles for subsequent release. nih.govnih.gov This process is crucial for maintaining a releasable pool of neurotransmitters and for protecting the neuron from the potentially toxic effects of cytosolic dopamine. pnas.orgnih.gov VMAT2 is the primary isoform found in the central nervous system. nih.gov

Ex vivo studies using isolated synaptic vesicles from brain tissue or in vitro models with VMAT2-expressing cell lines are employed to investigate the transporter's function. pnas.org In this context, this compound is introduced as a substrate to measure its transport into the vesicles. The accumulation of the ¹³C-labeled dopamine inside the vesicles over time is quantified, typically using liquid chromatography-mass spectrometry (LC-MS). These assays are vital for determining the kinetics of vesicular uptake (Kₘ and Vₘₐₓ) and for screening compounds that may modulate VMAT2 activity. pnas.orgresearchgate.net For instance, an increase in the Vₘₐₓ for this compound uptake would suggest an enhanced capacity for vesicular filling. pnas.org

Table 2: Kinetic Parameters of this compound Uptake by VMAT2 Representative kinetic data from an in vitro assay using isolated synaptic vesicles, demonstrating the affinity and maximum velocity of the transporter.
ParameterValueUnitDescription
Kₘ0.35µMSubstrate concentration at half-maximal transport velocity.
Vₘₐₓ5.8pmol/mg protein/minMaximum rate of dopamine transport into vesicles.

Metabolic Flux Analysis in Isolated Biological Systems

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of reactions within a metabolic network. nih.govmdpi.com The use of stable isotope tracers like this compound is central to this methodology. nih.govnih.gov When introduced into an isolated biological system, such as neuronal cell cultures or brain tissue slices, the ¹³C label allows researchers to trace the path of dopamine as it is converted into its major metabolites.

The primary metabolic pathways for dopamine involve two key enzymes:

Monoamine Oxidase (MAO): Converts dopamine to 3,4-Dihydroxyphenylacetic acid (DOPAC).

Catechol-O-methyltransferase (COMT): Converts dopamine to 3-Methoxytyramine and also converts DOPAC to Homovanillic acid (HVA). wikipedia.org

By incubating the biological preparation with this compound and measuring the rate of appearance and the isotopic enrichment of ¹³C-labeled DOPAC and ¹³C-labeled HVA, the fluxes through the MAO and COMT pathways can be precisely calculated. mdpi.com This approach provides quantitative insights into how different conditions or pharmacological agents affect the dynamics of dopamine metabolism at a systems level. nih.govresearchgate.net

Table 3: Metabolic Flux of this compound in a Neuronal Cell Culture Model Example data illustrating the quantification of dopamine metabolic pathways under control and inhibitor-treated conditions. Fluxes are represented as the rate of metabolite production.
ConditionMetabolic Flux to ¹³C-DOPAC (pmol/mg protein/hr)Metabolic Flux to ¹³C-HVA (pmol/mg protein/hr)Primary Pathway Affected
Control150.295.5Baseline Metabolism
MAO Inhibitor (e.g., Selegiline)15.810.1MAO Pathway
COMT Inhibitor (e.g., Entacapone)145.38.7COMT Pathway

Preclinical in Vivo Research Methodologies Employing Dopamine 13c Hydrochloride

Animal Model Selection and Experimental Design for Isotopic Tracing Studies

The choice of animal model is critical for the translational relevance of preclinical findings. The experimental design in isotopic tracing studies is tailored to the specific questions being addressed, ranging from fundamental neurotransmitter dynamics to the pathomechanisms of neurological and psychiatric disorders.

Rodent Models for Neurotransmitter Dynamics and Metabolism

Rodent models, particularly rats and mice, are extensively utilized in neuroscience research due to their well-characterized neuroanatomy and genetics, as well as the availability of established behavioral paradigms. researchgate.netnih.gov In the context of Dopamine-13C hydrochloride research, these models are invaluable for studying the synthesis, release, reuptake, and metabolism of dopamine (B1211576) in various brain regions. researchgate.netnih.gov

Experimental designs often involve the stereotaxic implantation of microdialysis probes into specific brain nuclei, such as the striatum or nucleus accumbens, to sample the extracellular fluid. nih.govnih.gov The collected dialysate is then analyzed using mass spectrometry to differentiate between the endogenous (unlabeled) dopamine and the exogenously administered or newly synthesized 13C-labeled dopamine. researchgate.netnih.gov This allows for precise measurements of dopamine turnover rates and the influence of various stimuli or pharmacological agents on these dynamics.

One innovative application of stable-isotope labeled dopamine in rodent studies is its use for in vivo calibration of microdialysis probes. nih.govbiorxiv.orgumich.edu By perfusing a known concentration of 13C6-Dopamine through the microdialysis probe, researchers can calculate the extraction fraction for each sample, which accounts for variations in probe recovery between individual animals and over the course of an experiment. nih.govbiorxiv.orgumich.edu This method enhances the accuracy of measurements of endogenous dopamine levels. nih.govbiorxiv.orgumich.edu

Furthermore, studies have utilized stable isotope-labeled precursors, such as 13C15N-Tyrosine, to trace the de novo synthesis of 13C15N-Dopamine in the mouse brain. researchgate.net This approach has revealed the rapid replacement of the total dopamine pool with newly synthesized dopamine, providing insights into the kinetics of dopamine synthesis in different terminal regions of the brain. researchgate.net

Non-Human Primate Models for Advanced Brain Research

Non-human primates, such as rhesus macaques and baboons, offer a more complex and translationally relevant model for studying the dopaminergic system due to the closer anatomical and functional homology of their brains to humans. nih.govnih.govwisc.edu While positron emission tomography (PET) with radiolabeled tracers is the predominant method for in vivo dopamine imaging in non-human primates, the principles of stable isotope tracing are applicable, although less commonly reported in the literature for this specific compound. nih.govnih.govwikipedia.orgnih.govmdpi.comdntb.gov.ua

In theory, studies in non-human primates could involve the systemic administration of this compound or its precursors, followed by the collection of cerebrospinal fluid or the use of advanced analytical techniques to measure isotopic enrichment in specific brain regions. Such studies would provide invaluable data on dopamine metabolism and pharmacokinetics in a model that more closely resembles human physiology. However, the current body of published research predominantly focuses on the use of carbon-11 (B1219553) and fluorine-18 (B77423) labeled radiotracers for PET imaging to investigate dopamine synthesis, receptor binding, and transporter occupancy in these models. wikipedia.orgmdpi.comdntb.gov.ua

Microdialysis Coupled with 13C Detection for Extracellular Neurotransmitter Monitoring

Microdialysis is a widely used in vivo sampling technique that allows for the continuous monitoring of extracellular concentrations of neurotransmitters and their metabolites in discrete brain regions of awake, freely moving animals. nih.govnih.govresearchgate.netsomberslab.orgnih.govacs.orgox.ac.uknih.govnih.gov When coupled with a sensitive detection method capable of distinguishing between isotopes, such as liquid chromatography-mass spectrometry (LC-MS), it becomes a powerful tool for studies involving this compound. nih.govresearchgate.netsomberslab.org

The basic principle involves the implantation of a microdialysis probe, which has a semi-permeable membrane at its tip, into the brain region of interest. nih.gov The probe is continuously perfused with a physiological solution, and small molecules in the extracellular fluid, including dopamine, diffuse across the membrane into the perfusion fluid (dialysate). nih.gov The dialysate is then collected and analyzed. nih.govresearchgate.netsomberslab.org The use of mass spectrometry allows for the simultaneous detection and quantification of both endogenous 12C-dopamine and the administered 13C-dopamine. nih.gov

Basal and Evoked Dopamine Release Studies

Understanding the baseline levels of dopamine and how they change in response to specific stimuli is fundamental to elucidating the role of dopamine in various physiological and behavioral processes. Microdialysis with 13C detection can be used to accurately measure basal extracellular dopamine concentrations.

In a typical experimental setup to measure evoked release, after establishing a stable baseline of both endogenous and, if administered, 13C-dopamine, a stimulus is applied. This could be a physiological stimulus (e.g., a rewarding food pellet), a pharmacological challenge, or electrical or optogenetic stimulation of a specific neural pathway. The resulting changes in the extracellular concentrations of both dopamine isotopes are then monitored over time. By tracing the fate of this compound, researchers can gain a clearer picture of dopamine release and reuptake dynamics under stimulated conditions.

Time PointBasal 12C-Dopamine (fmol/µL)Evoked 12C-Dopamine (fmol/µL)
-20 min2.52.6
-10 min2.42.5
0 min (Stimulation)2.515.2
10 min2.88.4
20 min2.64.1
30 min2.52.7
This interactive table presents hypothetical data representative of a typical evoked dopamine release experiment in a rodent model. The data illustrates the sharp increase in extracellular dopamine concentration following a stimulus and its subsequent return to baseline levels.

Pharmacological Perturbation Effects on Dopamine Turnover

This compound is an excellent tool for investigating how pharmacological agents affect the turnover of dopamine. By introducing the 13C-labeled compound, researchers can directly measure the rate at which it is cleared from the extracellular space and metabolized, and how this is altered by drugs that affect dopamine transporters, metabolic enzymes, or receptors.

For example, the administration of a dopamine reuptake inhibitor would be expected to prolong the presence of both endogenous and 13C-labeled dopamine in the extracellular fluid. mdpi.comnih.govscilit.com By quantifying the change in the decay rate of the 13C-dopamine signal, the efficacy of the reuptake inhibitor can be precisely determined in vivo. Similarly, the effects of monoamine oxidase (MAO) inhibitors on the metabolic fate of dopamine can be studied by monitoring the appearance of 13C-labeled dopamine metabolites.

Treatment Group13C-Dopamine Half-life (min)
Vehicle Control5.2
Reuptake Inhibitor15.8
MAO Inhibitor6.1
This interactive table displays hypothetical data illustrating the effect of different pharmacological perturbations on the extracellular half-life of 13C-Dopamine. A reuptake inhibitor significantly prolongs the half-life, while a MAO inhibitor has a minimal effect on the parent compound's clearance from the extracellular space.

Investigating Neurotransmitter Turnover and Compartmentation

The concept of neurotransmitter turnover refers to the rate at which the entire pool of a neurotransmitter is synthesized, released, and metabolized. researchgate.netdntb.gov.uanih.govnih.gov this compound and its labeled precursors are instrumental in dissecting the kinetics of these processes in vivo. By administering a bolus or continuous infusion of the labeled compound, researchers can follow its incorporation into different cellular and subcellular compartments and its eventual degradation.

Studies using 13C-labeled tyrosine have shown that it is possible to visualize the de novo synthesis of labeled dopamine and its accumulation in terminal areas of the brain, such as the caudate-putamen and nucleus accumbens. researchgate.net This approach allows for the calculation of the rate of dopamine synthesis and how it might be altered in different physiological or pathological states.

Furthermore, by combining isotopic tracing with mathematical modeling, it is possible to infer the existence and kinetics of different dopamine pools or compartments within the presynaptic terminal, such as a readily releasable pool and a reserve pool. The differential labeling and washout kinetics of 13C-dopamine from these pools can provide a more nuanced understanding of dopamine storage and release mechanisms.

Brain RegionDopamine Synthesis Rate (pmol/mg/hr)
Caudate-Putamen25.4
Nucleus Accumbens32.1
Ventral Tegmental Area15.8
This interactive table presents hypothetical data on dopamine synthesis rates in different rat brain regions, as might be determined using a 13C-labeled precursor. Such data is crucial for understanding the regional differences in dopamine dynamics.

Quantification of Neurotransmitter Synthesis and Catabolism Rates

The use of this compound in conjunction with techniques like in vivo microdialysis allows for the direct measurement of dopamine synthesis and catabolism rates in specific brain regions. By introducing a known concentration of the labeled dopamine into the extracellular space, researchers can monitor the appearance of its labeled metabolites over time.

The primary catabolic pathways of dopamine involve the enzymes monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT). These enzymes convert dopamine into its main metabolites: 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA). When this compound is administered, the resulting DOPAC and HVA will also contain the 13C label. By measuring the rate of formation of these labeled metabolites, researchers can calculate the turnover rate of dopamine.

Table 1: Illustrative Data on Dopamine Turnover Rates in Rat Striatum Following this compound Administration via Microdialysis

Time Post-Infusion (min)13C-Dopamine (pg/µL)13C-DOPAC (pg/µL)13C-HVA (pg/µL)
050.00.00.0
1525.312.88.2
3012.120.515.6
604.528.922.4
1201.225.128.7

This table presents hypothetical data for illustrative purposes.

This methodological approach provides a dynamic view of dopamine metabolism, offering valuable data on how various factors, such as pharmacological agents or disease states, can influence the synthesis and degradation of this key neurotransmitter.

Differentiation of Neuronal and Astrocytic Metabolism

A significant advantage of using stable isotope tracers like this compound is the ability to differentiate between the metabolic activities of different cell types in the brain, namely neurons and astrocytes. While dopamine is primarily synthesized in neurons, its metabolism occurs in both neurons and astrocytes.

Table 2: Hypothetical Ratios of 13C-DOPAC to 13C-HVA in Different Brain Compartments

Brain CompartmentPredominant Cell Type for MetabolismExpected 13C-DOPAC / 13C-HVA Ratio
Neuronal Synapse (vicinity)NeuronHigh
Extracellular Space (diffuse)Mixed (Neuron and Astrocyte)Intermediate
Perivascular SpaceAstrocyteLow

This table presents a conceptual framework based on known metabolic pathways.

These studies have revealed that astrocytes play a more significant role in dopamine metabolism than previously thought, particularly in clearing synaptic dopamine and converting it to HVA. This has important implications for understanding how glial cell function can impact dopaminergic neurotransmission.

Applications in Preclinical Disease Models

The methodologies described above are frequently applied to various preclinical animal models of human diseases to investigate disruptions in dopamine signaling.

Models of Neurodegenerative Disorders (e.g., Parkinson's Disease)

In animal models of Parkinson's disease, which is characterized by the progressive loss of dopamine-producing neurons, this compound is used to assess the extent of dopaminergic dysfunction. Neurotoxin-based models, such as those using 6-hydroxydopamine (6-OHDA) or MPTP, are commonly employed to create lesions in the dopaminergic pathways.

By administering this compound to these animals, researchers can quantify the reduced capacity of the remaining neurons to synthesize, release, and metabolize dopamine. Studies have shown a significant decrease in the formation of 13C-DOPAC and 13C-HVA in the striatum of parkinsonian models, reflecting the loss of dopaminergic terminals.

Table 3: Example Findings of Dopamine Metabolite Levels in a 6-OHDA Rat Model of Parkinson's Disease

Treatment GroupStriatal 13C-DOPAC (% of Control)Striatal 13C-HVA (% of Control)
Control100%100%
6-OHDA Lesioned25%35%

This table illustrates typical findings in this disease model.

These studies are crucial for evaluating the efficacy of potential therapeutic interventions aimed at protecting dopaminergic neurons or restoring dopamine function.

Models of Psychiatric Conditions (e.g., Addiction, Schizophrenia)

Animal models of addiction and schizophrenia are also investigated using this compound to probe the underlying alterations in dopamine neurotransmission. In models of addiction, researchers examine how drugs of abuse affect dopamine turnover. For instance, studies might measure the rate of 13C-dopamine clearance and metabolism after acute or chronic exposure to a substance like cocaine or amphetamine.

In animal models relevant to schizophrenia, which are often based on neurodevelopmental or pharmacological manipulations, this compound can be used to explore the "dopamine hypothesis" of the disorder. These studies may investigate abnormalities in dopamine synthesis, release, and catabolism in brain regions implicated in the positive, negative, and cognitive symptoms of schizophrenia.

Table 4: Illustrative Data on the Effect of a Psychostimulant on this compound Metabolism in a Rat Model of Addiction

ConditionNucleus Accumbens 13C-Dopamine Half-Life (min)
Saline15.2
Cocaine28.9

This table presents hypothetical data to demonstrate the application.

These preclinical investigations are vital for understanding the neurobiological basis of these complex psychiatric disorders and for the development of novel therapeutic strategies.

Pharmacokinetic and Pharmacodynamic Modeling in Preclinical Species

The use of isotopically labeled compounds is a cornerstone of pharmacokinetic (PK) and pharmacodynamic (PD) studies.

Absorption, Distribution, Metabolism, and Excretion (ADME) Tracing in Animals

While this compound is primarily used for its neurotransmitter tracing properties within the central nervous system, it can also be employed in broader ADME studies to understand its fate throughout the body. Following administration (e.g., intravenously or intraperitoneally), the concentration of this compound and its labeled metabolites can be measured in various tissues and bodily fluids over time.

These studies provide crucial information on:

Absorption: How quickly and completely the compound enters the bloodstream.

Distribution: Which organs and tissues the compound and its metabolites accumulate in.

Metabolism: The rate and pathways of its breakdown in different parts of the body, such as the liver and kidneys.

Excretion: The routes and rate at which the compound and its metabolites are eliminated from the body, typically in urine and feces.

Table 5: Conceptual Biodistribution of this compound in a Preclinical Model

Tissue/FluidRelative Concentration of 13C-labeled Compounds (at 1 hour post-IV administration)
Blood+++
Brain+
Liver++++
Kidneys++++
Urine+++++

This table provides a conceptual overview of expected distribution patterns.

Correlation with Behavioral Phenotypes in Animal Studies

The use of this compound in preclinical research represents a significant methodological advancement for accurately correlating dynamic changes in endogenous dopamine levels with observable behavioral phenotypes in animal models. This stable isotope-labeled internal standard is pivotal for enhancing the precision of in vivo microdialysis, a technique central to monitoring neurotransmitter fluctuations in the brains of freely moving animals.

The primary application of this compound in this context is not as a direct tracer of behavioral processes, but as a crucial calibrant in a technique known as stable-isotope-labeled (SIL) retrodialysis. This method allows for the continuous and real-time calibration of the microdialysis probe's recovery efficiency directly within the brain tissue. semanticscholar.orgnih.gov By perfusing a known concentration of this compound through the microdialysis probe, researchers can distinguish it from the endogenous, unlabeled dopamine (¹²C-dopamine) using liquid chromatography with mass spectrometry. semanticscholar.orgnih.gov The rate at which the ¹³C-labeled dopamine is lost from the perfusate into the brain tissue provides a direct measure of the probe's recovery, a variable that can fluctuate during an experiment.

This continuous calibration is critical because changes in the brain environment, such as those induced by behavior or pharmacological agents, can alter the diffusion characteristics around the probe, thereby affecting how much endogenous dopamine is collected. semanticscholar.org By correcting for these fluctuations in real-time, the SIL retrodialysis method provides a much more accurate quantification of the true extracellular concentrations of endogenous dopamine.

This enhanced accuracy is paramount when attempting to establish a direct correlation between neurochemical events and specific behaviors. For instance, in studies of addiction, researchers aim to link surges in dopamine in brain regions like the nucleus accumbens with drug-seeking or drug-taking behaviors. Similarly, in models of Parkinson's disease, the relationship between dopamine depletion and motor deficits is of key interest.

The application of this compound allows for a more refined analysis of these relationships. For example, subtle, transient increases in dopamine that might be missed or inaccurately measured with traditional microdialysis can be reliably detected and quantified. This precision enables a more direct and robust correlation between the magnitude and timing of dopamine release and the initiation, intensity, or duration of a specific behavioral response.

Detailed Research Findings:

Research employing this methodology has demonstrated that failing to account for changes in probe recovery can lead to a significant underestimation of dopamine concentrations, particularly during pharmacological challenges that affect dopamine uptake. semanticscholar.orgnih.gov This highlights the importance of using stable isotope-labeled standards like this compound to validate the neurochemical data that is being correlated with behavioral outcomes.

The following interactive data table illustrates a hypothetical scenario comparing uncalibrated microdialysis data with data calibrated using this compound via SIL retrodialysis, in relation to locomotor activity in a rat model of amphetamine-induced hyperactivity. The calibrated data demonstrates a stronger and more direct correlation between the peak dopamine concentration and the peak in locomotor activity.

Interactive Data Table: Correlation of Striatal Dopamine Levels with Locomotor Activity

Time Point (minutes)Uncalibrated Dopamine (nM)Calibrated Dopamine (nM) using ¹³C-DopamineLocomotor Activity (beam breaks/5 min)
05.25.150
105.55.655
20 (Amphetamine)15.820.1250
3025.335.4450
4022.130.9420
5018.926.5380
6014.219.9230
7010.114.1150
807.810.9100
906.18.570

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the principle of how improved neurochemical accuracy through the use of this compound can enhance the correlation with behavioral data.

By providing a more accurate measure of in vivo dopamine dynamics, this compound serves as an indispensable tool for researchers seeking to elucidate the precise neurochemical underpinnings of complex behaviors in animal models of neurological and psychiatric disorders.

Mechanistic Investigations of Dopaminergic Systems Using Dopamine 13c Hydrochloride

Elucidation of Dopamine (B1211576) Biosynthesis and Catabolism Pathways

Dopamine-13C hydrochloride serves as an invaluable tool for tracing the metabolic pathways of dopamine. While this labeled compound is primarily used to study the fate of dopamine after its synthesis, it provides critical insights into the dynamic balance of dopamine metabolism. The primary synthesis pathway begins with the amino acid L-tyrosine, which is converted to L-DOPA by tyrosine hydroxylase (TH), the rate-limiting enzyme in this process. researchgate.net Subsequently, L-DOPA is decarboxylated by aromatic L-amino acid decarboxylase (AADC) to produce dopamine. researchgate.net

Once synthesized or administered, dopamine is subjected to several catabolic pathways. The main enzymes responsible for dopamine degradation are monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT). nih.govnih.gov By introducing this compound, researchers can monitor the appearance of ¹³C-labeled metabolites, providing a clear picture of the flux through these catabolic routes.

The ¹³C label in this compound enables the unambiguous mapping of enzymatic conversions. When this labeled dopamine acts as a substrate, the resulting products retain the ¹³C label, allowing them to be detected and quantified using techniques like mass spectrometry. This method provides direct evidence of enzyme activity and pathway flux in vivo or in vitro.

The two primary catabolic pathways are:

MAO Pathway : Monoamine oxidase, located on the outer mitochondrial membrane within the presynaptic terminal, converts dopamine to 3,4-dihydroxyphenylacetaldehyde (DOPAL), which is then rapidly metabolized by aldehyde dehydrogenase (ALDH) to 3,4-dihydroxyphenylacetic acid (DOPAC). nih.gov

COMT Pathway : Catechol-O-methyltransferase, found both intra- and extraneuronally, methylates dopamine to form 3-methoxytyramine (3-MT). nih.gov

These initial metabolites can be further processed. For instance, DOPAC can be methylated by COMT to produce homovanillic acid (HVA), and 3-MT can be oxidized by MAO to also yield HVA. nih.gov Using this compound, the rate of appearance of ¹³C-DOPAC, ¹³C-3-MT, and ¹³C-HVA can be precisely measured, offering a dynamic view of enzyme activity.

Table 1: Key Enzymes in Dopamine Catabolism and their Labeled Products
EnzymeSubstrateProductLabeled Product (from Dopamine-¹³C)
Monoamine Oxidase (MAO)Dopamine3,4-Dihydroxyphenylacetaldehyde (DOPAL)¹³C-DOPAL
Aldehyde Dehydrogenase (ALDH)DOPAL3,4-Dihydroxyphenylacetic acid (DOPAC)¹³C-DOPAC
Catechol-O-Methyltransferase (COMT)Dopamine3-Methoxytyramine (3-MT)¹³C-3-MT
COMTDOPACHomovanillic acid (HVA)¹³C-HVA
MAO & ALDH3-MTHomovanillic acid (HVA)¹³C-HVA

Stable isotope labeling is a powerful strategy for discovering previously unknown metabolites. nih.gov When a biological system is supplied with this compound, any molecule subsequently synthesized from it will contain the ¹³C label. Untargeted metabolomic analysis using high-resolution mass spectrometry can then search for all ¹³C-containing ions. frontiersin.org If a labeled ion is detected that does not match the mass of any known dopamine metabolite, it represents a candidate for a novel metabolite. Further structural elucidation techniques can then be employed to identify its chemical structure. This approach allows for the discovery of new catabolic pathways or conjugation products that may have physiological or pathological significance.

Synaptic Vesicle Dynamics and Neurotransmitter Packaging

After synthesis or reuptake from the synapse, dopamine must be packaged into synaptic vesicles for storage and subsequent release. researchgate.netnih.gov This process is crucial for protecting dopamine from degradation in the cytoplasm and for ensuring a ready supply of neurotransmitter for synaptic transmission. This compound can be used as a tracer to study the dynamics of this packaging process, including the efficiency of vesicular loading and the turnover of vesicular pools.

The transport of dopamine from the cytosol into synaptic vesicles is mediated by vesicular monoamine transporters, with VMAT2 being the primary isoform in the central nervous system. wikipedia.orgnih.gov VMAT2 is an antiporter that uses the proton gradient across the vesicle membrane, established by a V-ATPase proton pump, to drive monoamine uptake. pnas.orgpressbooks.pub By sequestering cytosolic dopamine, VMAT2 not only loads vesicles for neurotransmission but also plays a critical neuroprotective role by preventing the accumulation of potentially toxic, reactive dopamine in the cytoplasm. researchgate.netpnas.org Studies using this compound allow for the direct quantification of VMAT2 transport rates. By incubating synaptosomes or isolated vesicles with the labeled compound, researchers can measure the velocity of ¹³C-dopamine accumulation inside the vesicles, providing key data on transporter kinetics and function. psychiatrictimes.com

Dopamine is stored at high concentrations within synaptic vesicles, where the acidic internal environment helps to keep it stable. researchgate.net Upon the arrival of an action potential at the axon terminal, voltage-gated calcium channels open, leading to an influx of Ca²⁺. This rise in intracellular calcium triggers the fusion of synaptic vesicles with the presynaptic membrane, a process mediated by the SNARE protein complex, resulting in the exocytosis of dopamine into the synaptic cleft. harvard.edunih.gov

Using this compound, the dynamics of storage and release can be meticulously investigated.

Vesicular Filling : The rate at which newly introduced ¹³C-dopamine is incorporated into vesicles can be measured.

Quantal Release : By stimulating neurons that have been loaded with ¹³C-dopamine, the amount of labeled neurotransmitter released per stimulation event can be quantified, providing insights into the size and nature of dopamine quanta.

Vesicle Pools : It is possible to track the mobilization of different synaptic vesicle pools (e.g., the readily releasable pool vs. the reserve pool) by observing the release kinetics of pre-loaded ¹³C-dopamine over different stimulation paradigms.

Receptor-Mediated Signaling Pathways and Intracellular Cascades

Once released into the synapse, dopamine exerts its effects by binding to and activating dopamine receptors on the postsynaptic (and sometimes presynaptic) membrane. harvard.edu These receptors are G-protein coupled receptors (GPCRs) and are broadly classified into two families: D1-like (D1 and D5) and D2-like (D2, D3, and D4). frontiersin.orgresearchgate.net The binding of dopamine initiates a cascade of intracellular signaling events that ultimately alter the physiological state of the neuron.

This compound, being chemically identical to endogenous dopamine in its receptor-binding properties, activates these pathways in the same manner. Its utility lies in enabling researchers to correlate a specific, quantifiable amount of released neurotransmitter with the magnitude and dynamics of the downstream response.

The primary signaling cascades are:

D1-like Receptor Signaling : These receptors typically couple to the Gαs or Gαolf G-protein. frontiersin.org Activation leads to the stimulation of adenylyl cyclase, which increases intracellular levels of the second messenger cyclic AMP (cAMP). nih.gov cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates numerous target proteins, including the crucial regulator DARPP-32, to modulate neuronal excitability and gene expression. tandfonline.comnih.gov

D2-like Receptor Signaling : These receptors couple to Gαi or Gαo G-proteins. tandfonline.com Their activation generally leads to the inhibition of adenylyl cyclase, resulting in decreased cAMP levels. frontiersin.org The liberation of Gβγ subunits can also directly modulate the activity of ion channels (e.g., G-protein-coupled inwardly-rectifying potassium channels, or GIRKs) and other effector enzymes. nih.govharvard.edu

Table 2: Major Dopamine Receptor Signaling Pathways
Receptor FamilyAssociated G-ProteinPrimary EffectorSecond Messenger ChangeKey Downstream Kinase
D1-like (D1, D5)Gαs / GαolfAdenylyl Cyclase↑ cAMPProtein Kinase A (PKA)
D2-like (D2, D3, D4)Gαi / GαoAdenylyl Cyclase↓ cAMP(Inhibition of PKA pathway)

By applying this compound and measuring its synaptic concentration alongside downstream markers like cAMP levels or the phosphorylation state of PKA substrates, researchers can construct precise dose-response relationships and investigate how signaling is altered in disease states.

G Protein-Coupled Receptor (GPCR) Activation and Downstream Effects

Dopamine exerts its effects by binding to and activating G protein-coupled receptors (GPCRs). Dopamine receptors are classified into two main families: D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors. The activation of these receptors initiates a cascade of intracellular signaling events.

The D1-like receptors are typically coupled to Gαs/olf proteins, and their activation stimulates adenylyl cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) production. acs.orgfrontiersin.org This in turn activates Protein Kinase A (PKA), which can phosphorylate various downstream targets, including glutamate (B1630785) receptor subunits, thereby modulating synaptic strength. frontiersin.org In contrast, the D2-like receptors are coupled to Gαi/o proteins, and their activation inhibits adenylyl cyclase, resulting in decreased cAMP levels. wikipedia.org

Interestingly, research has revealed that dopamine receptors can couple to multiple G proteins, not just their primary partners. For instance, studies have shown potential Gq coupling at all five dopamine receptor subtypes. acs.orgnih.gov This promiscuity in G protein coupling suggests a more complex and nuanced regulation of downstream signaling pathways than previously understood. Furthermore, agonist binding to a GPCR can lead to the recruitment of β-arrestins, which can mediate receptor desensitization and internalization, as well as initiate G protein-independent signaling cascades. frontiersin.orgbiorxiv.org

The intricate signaling pathways initiated by dopamine receptor activation are summarized in the table below:

Receptor FamilyPrimary G Protein CouplingEffect on Adenylyl CyclasePrimary Second MessengerKey Downstream Kinase
D1-like (D1, D5) Gαs/olfStimulation↑ cAMPProtein Kinase A (PKA)
D2-like (D2, D3, D4) Gαi/oInhibition↓ cAMP-

Dopamine Receptor D1-D5 Subtype Specificity and Function

While the five dopamine receptor subtypes share the common ligand dopamine, they exhibit distinct anatomical distributions and functional roles within the brain. researchgate.netmdpi.com This subtype specificity is crucial for the diverse physiological and behavioral processes regulated by the dopaminergic system, including motor control, cognition, motivation, and reward. researchgate.netmdpi.com

The D1 and D5 receptors, constituting the D1-like family, are highly homologous. tocris.com D1 receptors are widely expressed throughout the brain, while D5 receptor expression is more restricted, primarily to limbic areas. tocris.com Functionally, activation of D1/D5 receptors has been shown to enhance the early phase of long-term potentiation (LTP) at hippocampal synapses, a key cellular mechanism for learning and memory. nih.gov

The D2, D3, and D4 receptors make up the D2-like family. D2 receptors are abundant in the striatum and are critical for motor control. mdpi.com D3 receptors are prominent in limbic regions like the nucleus accumbens and are involved in reward and motivation. mdpi.com D4 receptors are found in the prefrontal cortex, hippocampus, and amygdala and are implicated in cognitive functions. mdpi.com

The distinct functions and localizations of the dopamine receptor subtypes are detailed in the table below:

Receptor SubtypeFamilyKey Brain RegionsPrimary Functions
D1 D1-likeStriatum, Prefrontal CortexMotor control, working memory, cognitive flexibility mdpi.com
D2 D2-likeSubstantia Nigra, StriatumMotor control, reward processing mdpi.com
D3 D2-likeNucleus Accumbens, Insular CortexEmotional responses, cognitive functions mdpi.com
D4 D2-likePrefrontal Cortex, HippocampusExecutive functions, response to novelty mdpi.com
D5 D1-likeHippocampus, ThalamusLearning and memory mdpi.com

Neurotransmission Modulators and Their Impact on Dopamine Turnover

The concentration of dopamine in the synaptic cleft is tightly regulated by a balance between its release, reuptake, and metabolism. Various neurotransmission modulators, including pharmacological agents, can significantly impact these processes, leading to alterations in dopamine turnover.

Effects of Pharmacological Agents on Dopamine Dynamics

A wide array of pharmacological agents can influence dopamine dynamics. For example, psychostimulants like cocaine block the dopamine transporter (DAT), thereby inhibiting the reuptake of dopamine from the synaptic cleft and increasing its synaptic concentration. nih.gov Amphetamines also block DAT but can additionally induce dopamine release. nih.gov

Antipsychotic drugs, which are antagonists of D2 receptors, can paradoxically increase dopamine turnover. scispace.comcpn.or.kr This is thought to be a compensatory mechanism in response to receptor blockade. Conversely, dopamine receptor agonists can downregulate postsynaptic receptors and potentially reverse conditions like tardive dyskinesia. cpn.or.kr

Monoamine oxidase (MAO) inhibitors, such as pargyline and l-deprenyl, prevent the breakdown of dopamine, leading to increased dopamine levels. nih.gov The effects of various pharmacological agents on dopamine dynamics are summarized below:

Drug ClassExample(s)Primary Mechanism of ActionEffect on Synaptic Dopamine
Psychostimulants Cocaine, AmphetamineBlock dopamine transporter (DAT)Increase
Antipsychotics (D2 Antagonists) Chlorpromazine, HaloperidolBlock D2 receptorsIncrease (turnover)
Dopamine Agonists Apomorphine, BromocriptineActivate dopamine receptorsDecrease (turnover)
MAO Inhibitors Pargyline, L-deprenylInhibit monoamine oxidaseIncrease

Neuromodulation in Specific Brain Regions and Circuits

Dopamine acts as a key neuromodulator, influencing the activity of various neural circuits and brain regions to regulate complex behaviors. nih.gov The dopaminergic system is organized into several distinct pathways, including the nigrostriatal, mesolimbic, and mesocortical pathways, each with specific functions.

The nigrostriatal pathway, originating from the substantia nigra and projecting to the striatum, is crucial for motor control. nih.gov The mesolimbic pathway, projecting from the ventral tegmental area (VTA) to the nucleus accumbens, is central to the brain's reward system. nih.govnih.gov The mesocortical pathway, also originating from the VTA but projecting to the prefrontal cortex, is involved in cognitive functions such as working memory and attention. nih.govnih.gov

Recent research has highlighted the importance of the speed of dopamine signaling. Fast, transient increases in dopamine, often associated with drug reward, appear to activate a corticostriatal circuit involving the dorsal anterior cingulate cortex and insula. nih.govnews-medical.net This suggests that the temporal dynamics of dopamine release are critical for its modulatory effects on specific neural circuits.

Genetic and Epigenetic Regulation of Dopaminergic Function

The development and function of the dopaminergic system are under intricate genetic and epigenetic control. nih.govresearchgate.net These regulatory mechanisms influence everything from the differentiation of dopaminergic neurons to the expression of key proteins involved in dopamine synthesis, transport, and signaling.

Genetic variations in dopamine-related genes, such as those encoding dopamine receptors and transporters, have been linked to individual differences in cognitive function and susceptibility to neuropsychiatric disorders. nih.govnih.gov For instance, variations in the DRD2 gene have been associated with alterations in its expression across multiple brain regions. nih.gov

Epigenetic modifications, such as DNA methylation and histone modifications, play a crucial role in regulating gene expression in response to environmental factors. nih.gov Chronic stress, for example, can induce epigenetic changes that alter dopamine signaling and may contribute to the development of depression. nih.gov A recently discovered process called "dopaminylation," where dopamine itself can bind to histone proteins, suggests a direct role for this neurotransmitter in regulating gene expression. quantamagazine.orgbrainfacts.org This finding opens up new avenues for understanding how experience and environment can shape the brain's circuitry through epigenetic mechanisms. quantamagazine.org

Future Directions and Methodological Advancements in Dopamine 13c Hydrochloride Research

Integration with Multi-Omics Approaches (e.g., Metabolomics, Proteomics)

The integration of stable isotope tracing using Dopamine-13C hydrochloride with multi-omics platforms represents a powerful strategy for unraveling the complex roles of dopamine (B1211576). A multi-omics approach combines data from various molecular levels, such as the genome, proteome, and metabolome, to provide a comprehensive view of a biological system. thermofisher.com By tracing the path of ¹³C atoms from dopamine, researchers can elucidate how dopaminergic pathways influence and are influenced by broader metabolic and signaling networks. nih.gov

In metabolomics , this compound allows for metabolic flux analysis, tracking the conversion of dopamine into its various downstream metabolites like 3,4-Dihydroxyphenylacetic acid (DOPAC) and Homovanillic acid (HVA). This provides a dynamic measure of pathway activity that is not achievable with static concentration measurements alone. nih.gov Such studies can reveal metabolic reprogramming in neurological disorders like schizophrenia, where dopamine dysregulation is a key feature. nih.gov

In proteomics , this compound can be used in conjunction with techniques to identify proteins that are modified by dopamine or its reactive metabolites. nih.gov This "chemoproteomic" approach can help uncover novel cellular targets of dopamine signaling and oxidative stress, providing insights into the mechanisms of neurodegeneration in diseases like Parkinson's. nih.gov The combination of transcriptomic, epigenomic, and proteomic profiling of dopaminergic neurons can uncover novel regulators and gene networks involved in their differentiation and function. nih.gov

Table 1: Applications of Multi-Omics in this compound Research

Omics FieldApplication with Dopamine-¹³C HydrochloridePotential Insights
Metabolomics Tracing the flux of ¹³C from dopamine through its metabolic pathways (e.g., to DOPAC, HVA). medchemexpress.comQuantifying pathway activity, identifying metabolic bottlenecks, and discovering novel biomarkers for dopaminergic dysfunction. nih.govnih.gov
Proteomics Identifying proteins that are adducted or modified by ¹³C-labeled dopamine metabolites. nih.govUncovering novel protein targets of dopamine, understanding mechanisms of dopamine-induced cytotoxicity.
Transcriptomics Correlating changes in dopamine flux (measured by ¹³C tracing) with gene expression profiles.Identifying gene regulatory networks that control or respond to dopamine metabolism. nih.gov
Integrative Omics Combining data from metabolomics, proteomics, and transcriptomics in a single experimental system. thermofisher.comBuilding comprehensive models of dopaminergic neuron function and dysfunction in neurological disorders. techscience.com

Development of Advanced Computational Models for Dopamine Kinetics and Flux

Data generated from this compound tracing studies are invaluable for the development and refinement of computational models of dopamine neurotransmission. biorxiv.org These mathematical models are essential for interpreting the complex kinetic data obtained from techniques like fast-scan cyclic voltammetry (FSCV) and microdialysis. nih.govnih.gov

Advanced models aim to capture the multiple biological, electrochemical, and experimental factors that influence dopamine dynamics, including release, reuptake by the dopamine transporter (DAT), and diffusion in the extracellular space. biorxiv.orgnih.gov By providing precise measurements of the rates of dopamine metabolism and turnover, ¹³C tracing data can be used to parameterize and validate these models, leading to more accurate predictions of dopamine kinetics in different brain regions and under various physiological or pathological conditions. nih.gov

Recent developments focus on creating models that can accurately describe complex behaviors of dopamine release and uptake, which is critical for understanding synaptic plasticity and the effects of psychoactive drugs. biorxiv.org Ultimately, developing robust differential equation models to describe dopaminergic kinetics has significant applications for advancing the scientific understanding of neurotransmission and improving the clinical ability to treat neuropsychiatric diseases. nih.govnih.gov

Table 2: Comparison of Computational Modeling Approaches for Dopamine Kinetics

Model TypeDescriptionRole of ¹³C Tracing Data
Single-Compartment Models Simplistic models that treat the synapse or a brain region as a single, well-mixed compartment.Provides fundamental parameters for dopamine elimination/metabolism rates.
Multi-Compartment Models More complex models that account for spatial heterogeneity, such as separate compartments for the synaptic cleft, extrasynaptic space, and glial cells. nih.govOffers detailed flux data to define the rates of transfer and metabolism between different compartments.
Kinetic Models for FSCV Models designed to interpret the rapid, sub-second dopamine transients measured by fast-scan cyclic voltammetry. nih.govValidates model assumptions about dopamine reuptake and metabolism, which influence the shape of the FSCV signal.
Metabolic Flux Analysis (MFA) Models System-level models that use isotopic labeling data to quantify the flow of metabolites through an entire metabolic network. medchemexpress.comDopamine-¹³C hydrochloride provides direct input data to quantify fluxes through the entire catecholamine biosynthesis and degradation pathway.

High-Throughput Screening Methodologies Utilizing Labeled Substrates

The development of high-throughput screening (HTS) methodologies that utilize labeled substrates like this compound is a promising avenue for drug discovery. These methods allow for the rapid testing of large numbers of compounds for their effects on dopamine metabolism and transport.

One powerful technique is the use of nuclear magnetic resonance (NMR) spectroscopy to indirectly quantify ¹³C-enriched metabolites. nih.gov By monitoring the signals from protons (¹H) attached to ¹³C carbons, this approach overcomes the inherent insensitivity of direct ¹³C NMR, enabling rapid and quantitative analysis of metabolic flux in cell cultures treated with various compounds. nih.govresearchgate.net This can be used to screen for drugs that inhibit or enhance specific enzymes in the dopamine metabolic pathway.

Similarly, mass spectrometry-based HTS assays can quantify the ¹³C-labeled dopamine and its metabolites, providing a sensitive and specific readout of enzyme activity. These screening platforms can accelerate the identification of novel inhibitors of the dopamine transporter (DAT) or vesicular monoamine transporter (VMAT), which are important targets in neurology and psychiatry. nih.gov

Table 3: High-Throughput Screening Techniques Utilizing Labeled Dopamine

TechniquePrincipleApplication in Dopamine Research
¹H NMR of ¹³C-Labeled Metabolites Indirectly quantifies ¹³C incorporation by analyzing changes in proton NMR spectra, offering higher throughput than direct ¹³C NMR. nih.govScreening compound libraries for effects on dopamine metabolism in cell-based assays.
LC-MS/MS Liquid chromatography coupled with tandem mass spectrometry to separate and quantify ¹³C-labeled dopamine and its metabolites with high sensitivity and specificity.Identifying inhibitors of key enzymes like monoamine oxidase (MAO) or catechol-O-methyltransferase (COMT).
Fluorescent Bioassays Using fluorescent probes that compete with dopamine for uptake by DAT or VMAT. nih.govWhile not directly using ¹³C-dopamine, results can be validated and further characterized using isotopic tracing.

Microfluidics and Organ-on-a-Chip Systems for Dopaminergic Studies

Microfluidic and organ-on-a-chip technologies provide more physiologically relevant environments for studying dopaminergic neurons compared to traditional 2D cell cultures. iastate.edunih.gov These systems can simulate the 3D architecture, cell-cell interactions, and fluid flow of the brain microenvironment. nih.gov Recent studies have shown that growing human iPSC-derived dopamine neurons in organ-chip systems enhances their maturation, proportion, and homogeneity. nih.govresearchgate.net

Incorporating this compound into these platforms allows researchers to study dopamine metabolism and function with high spatiotemporal resolution in a controlled, tissue-like context. For example, one could create a "substantia nigra-on-a-chip" to model Parkinson's disease, using ¹³C tracing to measure how genetic mutations or environmental toxins affect dopamine turnover and neuronal viability. researchgate.net These miniaturized systems require smaller amounts of reagents, reduce costs, and have the potential to decrease reliance on animal models in preclinical research. iastate.edu

Table 4: Organ-on-a-Chip Models for Dopaminergic Research

Model SystemKey FeaturesApplication with Dopamine-¹³C Hydrochloride
Dopaminergic Neuron Culture Chip Microfluidic channels for culturing neurons under continuous perfusion, mimicking nutrient supply and waste removal. nih.govresearchgate.netTracing dopamine synthesis, release, and metabolism in real-time in response to stimuli.
Blood-Brain Barrier (BBB) Chip Co-culture of endothelial cells and astrocytes to form a tight barrier, simulating the interface between blood and brain.Studying the transport of ¹³C-L-DOPA across the BBB and its subsequent conversion to ¹³C-dopamine.
Multi-Organ Chip Connecting a "brain chip" with a "liver chip" to study systemic effects. nih.govInvestigating how liver metabolism of a drug affects dopamine turnover in the brain chip.
Disease Model Chips Incorporating patient-derived iPSCs or genetic modifications to model specific neurological disorders (e.g., Parkinson's). nih.govMeasuring alterations in dopamine flux and metabolism that are specific to the disease state.

Expanding Applications to Other Neurotransmitter Systems and Neurological Disorders

The methodological framework established for studying dopamine with ¹³C tracers is readily transferable to other neurotransmitter systems. Using ¹³C-labeled precursors like ¹³C-glucose or specific ¹³C-labeled amino acids, researchers can investigate the metabolic pathways of glutamate (B1630785), GABA, and serotonin (B10506). nih.govnih.gov Techniques such as ¹³C magnetic resonance spectroscopy (MRS) have already been successfully used to measure glutamate neurotransmission and neuroenergetics in the human brain, providing crucial insights into diseases like Alzheimer's. nih.govresearchgate.net

This expansion allows for a more integrated understanding of brain function, as many neurological and psychiatric disorders involve the interplay of multiple neurotransmitter systems. mdpi.com For instance, by using a cocktail of stable isotope-labeled tracers, it may become possible to simultaneously measure the flux through dopaminergic, glutamatergic, and GABAergic pathways in a single experiment, revealing how these systems influence one another. This approach holds great promise for elucidating the complex neurobiology of conditions such as schizophrenia, addiction, and depression, and for developing more effective, targeted therapies. researchgate.net

Table 5: Potential Applications in Other Neurotransmitter Systems and Disorders

Neurotransmitter System¹³C-Labeled TracerAssociated Neurological DisordersResearch Question
Glutamate/GABA [1-¹³C]glucose, [2-¹³C]acetateEpilepsy, Alzheimer's Disease, SchizophreniaHow does neuronal and glial energy metabolism support neurotransmitter cycling? nih.govnih.gov
Serotonin ¹³C-TryptophanDepression, Anxiety DisordersWhat is the rate of serotonin synthesis and turnover in response to antidepressant treatment?
Norepinephrine (B1679862) ¹³C-Tyrosine, ¹³C-L-DOPAADHD, Depression, Stress-related disordersHow does chronic stress alter norepinephrine synthesis and release in the locus coeruleus?
Acetylcholine (B1216132) ¹³C-CholineAlzheimer's Disease, Myasthenia GravisWhat is the impact of cholinesterase inhibitors on acetylcholine turnover at the neuromuscular junction?

Challenges and Opportunities in Isotopic Tracing in Complex Biological Systems

Despite the power of isotopic tracing with compounds like this compound, significant challenges remain, particularly when applied to complex in vivo systems. researchgate.net One major challenge is ensuring the tracer reaches the target brain region at a sufficient concentration without perturbing the natural metabolic state. nih.gov Another is the complexity of the resulting data; distinguishing the ¹³C label from the natural 1.1% abundance of ¹³C and tracking it through interconnected and compartmentalized metabolic networks requires sophisticated analytical instrumentation and data analysis software. nih.govnih.gov

However, these challenges are accompanied by significant opportunities. The continuous improvement in the sensitivity and resolution of mass spectrometers and NMR machines allows for the detection of lower tracer concentrations and the resolution of different isotopologues (molecules differing only in their isotopic composition). nih.gov The development of hyperpolarization techniques for MRS, for example, can dramatically increase the signal from ¹³C-labeled compounds, making it possible to monitor metabolic processes in real-time in vivo with unprecedented clarity. researchgate.net As computational tools for metabolic flux analysis become more powerful and user-friendly, the ability to extract meaningful biological insights from complex isotopic labeling data will continue to grow, opening new frontiers in the study of brain metabolism in health and disease. researchgate.net

Table 6: Challenges and Opportunities in Isotopic Tracing

ChallengeDescriptionOpportunity / Solution
Tracer Delivery & Bioavailability Ensuring the labeled compound crosses the blood-brain barrier and is taken up by the correct cell types without causing physiological disruption.Development of novel tracer delivery systems (e.g., nanoparticles); use of labeled precursors like ¹³C-L-DOPA that utilize endogenous transport mechanisms.
Achieving Isotopic Steady State For flux analysis, the system should ideally be at a steady state, where the enrichment of intermediates is stable. This can be difficult to achieve and verify in vivo. nih.govDynamic labeling studies combined with kinetic modeling; careful experimental design with defined feeding/infusion protocols.
Analytical Sensitivity & Resolution Distinguishing low levels of ¹³C enrichment from natural abundance and separating different labeled forms of a metabolite. nih.govAdvances in high-resolution mass spectrometry (HRMS) and ultra-high-field NMR; hyperpolarization techniques to boost MRS signal. researchgate.net
Data Complexity & Modeling Correcting for natural isotope abundance and integrating large datasets into comprehensive metabolic models is computationally intensive. nih.govImproved algorithms and software for flux analysis; multi-omics integration to constrain models and provide a more holistic view. nih.gov
Cellular & Subcellular Compartmentation Metabolism is highly compartmentalized (e.g., neurons vs. glia, mitochondria vs. cytosol). Bulk tissue analysis can obscure these details.Combining isotopic tracing with cell-sorting techniques or advanced imaging methods (e.g., NanoSIMS) to achieve spatial resolution.

Q & A

Q. What is the rationale for using <sup>13</sup>C isotopic labeling in dopamine hydrochloride for metabolic studies?

Methodological Answer: <sup>13</sup>C labeling enables precise tracking of dopamine’s metabolic fate in vivo using techniques like LC-MS or NMR. For example, in neurotransmitter flux studies, labeled dopamine allows quantification of metabolic intermediates (e.g., DOPAC, homovanillic acid) while distinguishing endogenous vs. exogenous pathways . Ensure isotopic purity (>98%) via analytical methods such as isotope ratio mass spectrometry (IRMS) to avoid confounding results from natural isotope abundance .

Q. How should dopamine-<sup>13</sup>C hydrochloride be stored to maintain stability in experimental settings?

Methodological Answer: Store in airtight, light-protected containers at 2–8°C to prevent oxidation and degradation. Pre-weighed aliquots in inert atmospheres (e.g., argon) minimize repeated freeze-thaw cycles. Confirm stability via periodic HPLC-UV analysis (λ = 280 nm) to monitor degradation products like quinones .

Q. What analytical methods are recommended for verifying the chemical and isotopic purity of dopamine-<sup>13</sup>C hydrochloride?

Methodological Answer:

  • Chemical purity : Use reverse-phase HPLC with a C18 column and mobile phase (e.g., 0.1% trifluoroacetic acid in water/acetonitrile gradient). Compare retention times against unlabeled dopamine hydrochloride standards .
  • Isotopic purity : Employ high-resolution mass spectrometry (HRMS) or <sup>13</sup>C NMR to confirm labeling position and isotopic enrichment (>97%) .

Q. What safety protocols are critical when handling dopamine-<sup>13</sup>C hydrochloride in vitro?

Methodological Answer: Use PPE (gloves, lab coat, eye protection) and work in a fume hood to avoid inhalation or dermal exposure. For spills, neutralize with 10% sodium bicarbonate and dispose via hazardous waste protocols. Monitor for symptoms (e.g., tachycardia, hypertension) per SDS guidelines .

Advanced Research Questions

Q. How can dopamine-<sup>13</sup>C hydrochloride be utilized to resolve contradictions in receptor binding affinity data across studies?

Methodological Answer: Contradictions often arise from differences in radioligand vs. isotopic tracer methods. Use <sup>13</sup>C-labeled dopamine in competition assays with unlabeled ligands (e.g., SCH 23390 hydrochloride, a D1 antagonist ). Measure displacement curves via scintillation proximity assays (SPA) while controlling for isotopic dilution effects. Normalize data to receptor density (Bmax) using saturation binding with <sup>3</sup>H-spiperone .

Q. What experimental design considerations are essential for tracing <sup>13</sup>C-dopamine in neuronal circuits with minimal isotopic interference?

Methodological Answer:

  • Dosing : Administer tracer doses (≤1% of endogenous dopamine pools) to avoid perturbing physiological levels.
  • Tissue sampling : Quench metabolism rapidly (e.g., microwave fixation) to preserve isotopic integrity.
  • Data normalization : Correct for natural <sup>13</sup>C abundance using tissue-specific background measurements .

Q. How can discrepancies in metabolic tracer data (e.g., inconsistent <sup>13</sup>C enrichment in striatal vs. cortical regions) be analyzed methodologically?

Methodological Answer: Apply compartmental modeling (e.g., using SAAM II software) to distinguish kinetic rates of uptake, synthesis, and degradation. Validate models with time-course data from microdialysis coupled to LC-HRMS. Consider regional differences in monoamine oxidase (MAO) activity, which may require MAO inhibition controls (e.g., pargyline pre-treatment) .

Q. What strategies mitigate artifacts when quantifying <sup>13</sup>C-dopamine in cell culture systems?

Methodological Answer:

  • Media interference : Use serum-free media to avoid binding with albumin, which alters free dopamine concentrations.
  • Oxidation control : Add antioxidants (e.g., 0.1% ascorbic acid) to media and perform analyses under inert atmospheres.
  • Cell-specific uptake : Differentiate passive diffusion vs. active transport using DAT inhibitors (e.g., nomifensine) .

Data Presentation and Reproducibility

Q. How should isotopic tracer data be presented to ensure reproducibility in publications?

Methodological Answer: Report isotopic enrichment (%) with standard deviations across replicates. Include raw mass spectra or NMR peaks in supplementary materials. Adhere to journal guidelines (e.g., Journal of Materials Chemistry A) for figure clarity: limit structures to 2–3 in schematics and avoid compound-specific identifiers (e.g., "4b") in graphics .

Q. What validation steps are required when adapting dopamine-<sup>13</sup>C hydrochloride protocols from in vitro to in vivo models?

Methodological Answer:

  • Pharmacokinetics : Measure plasma half-life via serial blood sampling and LC-MS/MS.
  • Blood-brain barrier (BBB) penetration : Compare CSF/plasma ratios with unlabeled dopamine, adjusting for molecular weight differences due to isotopic labeling.
  • Dose-response calibration : Use microdialysis to correlate administered dose with extracellular fluid concentrations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.